7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Description
Properties
Molecular Formula |
C8H6BrNO3S |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
7-bromo-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6BrNO3S/c1-10-8(11)5-3-2-4-6(9)7(5)14(10,12)13/h2-4H,1H3 |
InChI Key |
YXNIGHDHRBDSQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with methyl 2-amino-4-bromobenzoate as the key starting material. This compound is subjected to diazotization followed by sulfur dioxide insertion and cyclization to form the benzothiazole core with the requisite oxidation state.
Stepwise Synthetic Procedure
Step 1: Diazotization of Methyl 2-amino-4-bromobenzoate
- Methyl 2-amino-4-bromobenzoate (4.5 g, 20 mmol) is dissolved in 20% hydrochloric acid (30 mL) and stirred until fully dissolved.
- The solution is cooled to 0 °C.
- A solution of sodium nitrite (1.4 g, 0.020 mol) in water (20 mL) is added dropwise, maintaining the internal temperature below 5 °C to form the diazonium salt.
- The mixture is stirred at 0 °C for 45 minutes to ensure complete diazotization.
Step 2: Sulfur Dioxide Saturation and Copper(I) Chloride Addition
- Sulfur dioxide gas is bubbled into a mixture of acetic acid (50 mL) and water (5 mL) at 0 °C until saturation.
- Copper(I) chloride (2.0 g, 0.020 mol) is added to this saturated solution.
- The mixture is kept at 0 °C to maintain stability.
Step 3: Sulfur Dioxide Insertion and Cyclization
- The diazonium salt solution is added dropwise to the sulfur dioxide/copper(I) chloride mixture over 30 minutes with vigorous stirring at 0 °C.
- The reaction mixture is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional 2 hours.
- The reaction mixture is poured into ice water (250 mL) and extracted with ethyl acetate (3 × 50 mL).
- Organic layers are washed with saturated sodium bicarbonate and dried over anhydrous sodium sulfate.
- Solvent removal under reduced pressure yields an oily residue.
Step 4: Ammonium Hydroxide Treatment
- The oily residue is dissolved in tetrahydrofuran (40 mL) and cooled to 0 °C.
- A cold (0 °C) 28% ammonium hydroxide solution (40 mL) is added portion-wise, keeping the internal temperature below 10 °C.
- The mixture is allowed to warm to room temperature and stirred for 1 hour.
- Solvent is removed under vacuum.
Step 5: Acidification and Isolation
- The residue is dissolved in saturated aqueous sodium bicarbonate (40 mL) and washed with diethyl ether (50 mL).
- The aqueous layer is acidified with concentrated hydrochloric acid to pH 1.
- The precipitate formed is collected by filtration and dried under vacuum to yield the target benzothiazole-1,1,3-trione compound.
Analytical Data and Reaction Conditions Summary
| Parameter | Details |
|---|---|
| Starting Material | Methyl 2-amino-4-bromobenzoate (4.5 g, 20 mmol) |
| Diazotization Reagents | Sodium nitrite (1.4 g, 0.020 mol), 20% HCl |
| Temperature Control | 0 °C during diazotization and sulfur dioxide addition |
| Sulfur Dioxide Saturation | Acetic acid/water mixture saturated with SO2 at 0 °C |
| Catalyst | Copper(I) chloride (2.0 g, 0.020 mol) |
| Ammonium Hydroxide Treatment | 28% NH4OH (40 mL), 0–10 °C |
| Extraction Solvent | Ethyl acetate, diethyl ether |
| Final Acidification | Concentrated HCl to pH 1 |
| Overall Yield | ~10% |
| Purification | Filtration and vacuum drying |
Notes and Considerations
- The low yield (10%) suggests the reaction conditions may require optimization for scale-up or industrial applications.
- Strict temperature control during diazotization and sulfur dioxide insertion is critical to prevent decomposition or side reactions.
- The use of copper(I) chloride as a catalyst facilitates the insertion of sulfur dioxide and subsequent cyclization.
- The ammonium hydroxide step likely promotes ring closure and formation of the benzothiazole-1,1,3-trione framework.
- Acidification precipitates the desired product, enabling isolation by simple filtration.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-amino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione derivatives.
Scientific Research Applications
7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Isomers: Positional Bromine Variation
The position of the bromine atom significantly affects physicochemical and reactivity profiles. Key isomers include:
Comparison Based on Substituent Variation
Halogen Type: Bromine vs. Chlorine
- 7-Chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS 89999-91-7): Molecular Formula: C7H4ClNO3S (MW ~233.63 g/mol). Chlorine’s smaller atomic radius and higher electronegativity may enhance solubility in polar solvents compared to bromine. However, bromine’s greater polarizability could increase reactivity in aromatic substitution reactions .
Methyl Group Presence
- Saccharin (CAS 81-07-2): Molecular Formula: C7H5NO3S (MW 183.18 g/mol). Lacks both bromine and methyl groups. The absence of these substituents reduces steric bulk, making saccharin more water-soluble. The methyl group in the target compound likely decreases solubility but enhances lipophilicity .
Functional Group Modifications
Methoxy-Substituted Analogs
- 5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (CAS 60987-22-6): Molecular Formula: C9H9NO5S (MW 243.24 g/mol). Enhanced solubility in organic solvents is expected compared to brominated analogs .
Physicochemical Properties
| Property | 7-Bromo-2-methyl Target Compound | 5-Bromo-2-methyl Analog | Saccharin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~276.11 | 276.11 | 183.18 |
| Predicted Density* | N/A | N/A | 0.828 g/cm³ |
| pKa* | N/A | N/A | 1.6 (sulfonamide) |
Predicted density and pKa for brominated analogs are unavailable in the provided evidence.
Biological Activity
7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, commonly referred to as a benzothiazole derivative, has garnered attention in recent years for its potential biological activities. This compound is part of a larger class of benzothiazoles known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article aims to synthesize current research findings regarding the biological activity of this compound.
- Molecular Formula : CHBrNOS
- Molecular Weight : 276.10 g/mol
- CAS Number : 15396324
- SMILES Notation : CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Br
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities. The specific compound 7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has shown promise in various studies for its anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have investigated the anticancer potential of benzothiazole derivatives. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that benzothiazole compounds significantly inhibited the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results showed a dose-dependent reduction in cell viability when treated with 7-Bromo derivatives .
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Flow cytometry analysis revealed that treatment with 7-Bromo derivatives resulted in an increase in apoptotic cells and a significant alteration in cell cycle distribution, particularly at G0/G1 phase arrest .
Anti-inflammatory Activity
In addition to its anticancer effects, 7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione exhibits anti-inflammatory properties:
- Cytokine Inhibition : Research indicated that this compound could significantly lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), as assessed by ELISA .
Case Studies and Experimental Findings
The following table summarizes key findings from various studies on the biological activity of 7-Bromo derivatives:
Q & A
What are the common synthetic routes for 7-Bromo-2-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione?
Basic Research Question
The synthesis typically involves bromination of a precursor benzothiazole derivative. For example, bromination using reagents like CuBr with n-butyl nitrite in acetonitrile at elevated temperatures (333 K) has been effective for analogous brominated thiazoles . Key steps include:
- Precursor Preparation : Starting with 2-amino-substituted benzothiazoles.
- Bromination : Electrophilic substitution using bromine sources (e.g., CuBr) under controlled conditions.
- Purification : Chromatography (silica gel, heptane/ethyl acetate) and crystallization (hexane) yield high-purity products .
How is the compound characterized using spectroscopic techniques?
Basic Research Question
Characterization relies on:
- NMR Spectroscopy :
- IR Spectroscopy : Key stretches include S=O (1150–1250 cm⁻¹) and C-Br (550–650 cm⁻¹) .
- UV-Vis : Absorption maxima (λmax) in ethanol (~276 nm) indicate π→π* transitions in the benzothiazole core .
What are the key structural features confirmed by X-ray crystallography?
Advanced Research Question
X-ray studies of related brominated heterocycles reveal:
- Bond Geometry : S=O bond lengths (~1.43 Å) and C-Br distances (~1.89 Å) align with typical values for sulfonamides and aryl bromides .
- Packing Interactions : π-π stacking between aromatic rings (centroid distances ~3.8 Å) and halogen bonding (S···Br, ~3.54 Å) stabilize the crystal lattice .
- Torsional Angles : Twist angles between the benzothiazole ring and substituents (e.g., ~7.5°) influence molecular conformation .
How does bromination affect the reactivity of benzothiazole derivatives in subsequent reactions?
Advanced Research Question
Bromine acts as both an electron-withdrawing group and a leaving group:
- Electronic Effects : Deactivates the aromatic ring, directing electrophilic substitution to meta positions.
- Nucleophilic Displacement : Bromine in 2-position undergoes substitution with amines or thiols, enabling diversification (e.g., triazolo-bithiazole formation) .
- Mechanistic Insights : Bromination via radical pathways (using CuBr/n-butyl nitrite) or electrophilic agents (HBr/H2O2) can yield regioisomers, requiring careful optimization .
What contradictions exist in spectral data interpretation for brominated benzothiazoles?
Advanced Research Question
Discrepancies arise from:
- Solvent Effects : NMR chemical shifts vary significantly in DMSO vs. CDCl3 due to hydrogen bonding with sulfonyl groups .
- Tautomerism : Keto-enol equilibria in dihydrobenzothiazole derivatives complicate IR and NMR assignments .
- Crystallographic vs. Solution Data : X-ray structures may show planar conformations, while solution NMR suggests dynamic puckering of the dihydrothiazine ring .
What computational methods predict the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:
- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with UV-vis data and redox stability .
- Charge Distribution : Sulfonyl groups exhibit high electron density, directing electrophilic attacks to brominated positions .
- Non-Covalent Interactions : AIM (Atoms in Molecules) analysis identifies halogen bonds and π-stacking contributions to stability .
How do substituents influence biological activity in structural analogs?
Advanced Research Question
Structure-activity relationship (SAR) studies on triazolo-thiadiazole analogs suggest:
- Bromine : Enhances lipophilicity and binding to hydrophobic pockets (e.g., kinase active sites) .
- Methyl Groups : Improve metabolic stability by blocking oxidative degradation .
- Sulfonyl Moieties : Increase solubility and hydrogen-bonding potential, critical for target engagement .
- Biological Screening : Analogous compounds show IC50 values <10 µM against cancer cell lines, suggesting therapeutic potential .
What challenges arise in optimizing reaction conditions for scale-up?
Advanced Research Question
Key challenges include:
- Regioselectivity : Competing bromination pathways require precise temperature control (ΔT ±5 K) .
- Purification : Silica gel chromatography is impractical for large batches; alternatives like recrystallization or HPLC are needed .
- Safety : Exothermic bromination reactions necessitate slow reagent addition and inert atmospheres to prevent runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
